Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride
Description
Carbanilic acid derivatives are a class of compounds characterized by a phenylcarbamate (N-phenyl carbamate) backbone. The specific compound Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride features a cyclohexylaminoethyl group attached to the carbamate nitrogen, with a hydrochloride salt enhancing its solubility.
Properties
CAS No. |
67195-94-2 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
cyclohexyl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-15(17-14-9-5-2-6-10-14)19-12-11-16-13-7-3-1-4-8-13;/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2,(H,17,18);1H |
InChI Key |
ICMRDYSEHFJJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]CCOC(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection and Activation
A common preparative strategy is to start with cyclohexylamine derivatives, where the amino group is protected to prevent unwanted side reactions during esterification. For example, in a related patent (CN107089929A), trans-4-aminocyclohexylacetic acid is used as a starting material, and the amino group is protected by reaction with Boc (tert-butoxycarbonyl) acid anhydrides to form a Boc-protected intermediate. This step is crucial for selective reactions at the carboxyl group without interference from the amino group.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino protection | Boc acid anhydride, base | Protect amino group | Prevents side reactions during esterification |
| Carboxyl activation | Amidation reagents | Activate carboxyl for ester formation | Enables efficient ester bond formation |
This method avoids the use of hazardous reagents such as sodium borohydride, methanesulfonyl chloride, or sodium cyanide, making it safer and more suitable for scale-up and industrial production.
Esterification Process
The esterification typically involves reacting the activated carboxylic acid derivative with 2-(cyclohexylamino)ethanol or its derivatives. The reaction is often catalyzed by acid catalysts such as concentrated sulfuric acid or carried out using carbodiimide coupling agents in aprotic solvents like N,N-dimethylformamide (DMF).
For example, carbodiimide-mediated esterification uses reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to facilitate coupling under mild conditions. This method provides high yields and purity of the ester product.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | N,N-dimethylformamide (DMF) | Good solubility of reagents |
| Coupling agents | EDC·HCl, HOBt | Efficient ester bond formation |
| Temperature | Room temperature (~20°C) | Mild reaction conditions |
| Time | ~14 hours | Sufficient for complete reaction |
Following the reaction, the product is isolated by solvent removal, aqueous workup with sodium bicarbonate, organic extraction, drying over anhydrous sodium sulfate, and purification by flash column chromatography.
Hydrochloride Salt Formation
The free base ester is then converted into its hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent. This step enhances the compound's stability, solubility, and handling properties.
Comparative Data Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Amino Protection | Boc protection | Boc acid anhydride, base | Room temp, mild | Avoids hazardous reagents, high yield | Requires deprotection step |
| Esterification | Carbodiimide coupling | EDC·HCl, HOBt, DMF | Room temp, 14 h | High selectivity, mild conditions | Requires careful purification |
| Salt Formation | Acid treatment | Dry HCl gas or HCl solution | Ambient temperature | Improves stability and solubility | Handling of corrosive acid |
Research Findings and Industrial Relevance
The preparation methods described are optimized to avoid flammable, explosive, or highly toxic reagents, which were common in older protocols. The use of Boc protection and carbodiimide coupling agents provides a safer, more environmentally friendly, and scalable synthesis route suitable for industrial applications.
The esterification approach using carbodiimide chemistry in DMF is widely recognized for its efficiency in forming esters with sensitive functional groups such as amines. The mild reaction conditions preserve stereochemistry and minimize side reactions, which is critical for compounds like carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride that may have stereochemical and functional group complexity.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino group in the cyclohexylamino moiety can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: Oxidized derivatives of the ester and amino groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the formation of various chemical derivatives.
- Intermediate in Chemical Production : It acts as an intermediate in the preparation of other complex organic compounds.
Biology
- Biological Activity Studies : Research indicates that carbanilic acid derivatives may exhibit antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
- Enzyme Interaction : The compound has been shown to modulate enzyme activity in vitro, indicating potential applications in metabolic disorder treatments.
Medicine
- Therapeutic Potential : Ongoing research is exploring its use as a drug candidate for various therapeutic applications. Its interaction with biological molecules suggests possible pathways for treating diseases related to inflammation and pain relief.
- Pharmacological Effects : Studies indicate that it may influence biological processes relevant to pharmacology, potentially serving as a scaffold for drug development.
Cosmetic Applications
Carbanilic acid derivatives are also investigated for their role in cosmetic formulations. The compound's properties can enhance skin hydration and stability in topical products. Its incorporation into formulations may improve efficacy while ensuring safety and aesthetic appeal.
Case Studies
Several case studies have highlighted the practical applications of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride:
- Antimicrobial Properties : A study demonstrated its effectiveness against specific pathogens, paving the way for new antibacterial formulations.
- Enzyme Modulation : Research showed that derivatives could inhibit enzymes involved in critical metabolic pathways, suggesting potential therapeutic uses in metabolic disorders.
- Cellular Interaction : Investigations revealed that this compound influences cellular uptake mechanisms, which could enhance drug delivery systems.
Summary Table of Applications
Mechanism of Action
The mechanism of action of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester and amino groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring, the amine group, and the ester side chain. These modifications impact molecular weight, hydrophobicity, and ionic character:
Notes:
- Hexahydroazepine (azepan-1-yl) vs.
- Alkoxy Substituents : Propoxy (C₃H₇O) and butoxy (C₄H₉O) groups on the phenyl ring () increase lipophilicity, which may improve membrane permeability compared to unsubstituted analogs .
- Collision Cross Section (CCS) : CID 43325 exhibits a CCS of 177.8 Ų for [M+H]+, a critical parameter for mass spectrometry-based identification .
Comparison of Yields :
- Boron-containing analogs: ~69% yield ().
Biological Activity
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 300.81 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, similar to other carbamate derivatives that inhibit acetylcholinesterase (AChE). This inhibition leads to prolonged neurotransmitter action at cholinergic synapses, which can have therapeutic implications for neuromuscular disorders .
Inhibition of Acetylcholinesterase
One of the key biological activities of carbanilic acid esters is their ability to inhibit AChE. This mechanism is crucial for their effectiveness in treating conditions like myasthenia gravis and other neuromuscular disorders. The reversible nature of this inhibition makes these compounds safer alternatives compared to organophosphates that cause irreversible enzyme inhibition .
Antimicrobial Properties
Research has indicated that carbanilic acid derivatives exhibit antimicrobial properties. For example, studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms . The structural features of carbanilic acid, particularly the cyclohexylamino group, may enhance its interaction with microbial targets.
Data Table: Biological Activities and Effects
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| AChE Inhibition | Reversible binding to AChE | Treatment of myasthenia gravis |
| Antimicrobial Activity | Disruption of cell membranes | Antibiotic development |
| Neuroprotective Effects | Modulation of neurotransmitter levels | Treatment for neurodegenerative diseases |
Case Studies
- Neuromuscular Disorders : In a study investigating the effects of carbamate derivatives on AChE activity, researchers found that carbanilic acid esters significantly improved muscle strength in animal models of myasthenia gravis. The study demonstrated that administration led to increased acetylcholine levels at neuromuscular junctions, resulting in enhanced muscle contraction .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of carbanilic acid derivatives against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as novel antibiotics .
- Toxicological Assessments : Toxicity studies conducted by the EPA highlighted the safety profile of carbanilic acid derivatives in aquatic environments. These studies assessed the LC50 values for fish and determined that while effective as pesticides, the compound exhibited low toxicity to non-target species .
Q & A
Q. What are the key considerations for optimizing the synthesis of Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride?
Methodological Answer: Synthesis optimization should focus on:
- Reagent ratios : Adjusting stoichiometry of cyclohexylamine and carbamoyl chloride derivatives to minimize side products (e.g., unreacted intermediates) .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency between the cyclohexylamine and ester precursor .
- Temperature control : Maintaining 40–60°C prevents thermal decomposition of the ester intermediate .
- Purification : Use preparative HPLC with a C18 column and ammonium acetate buffer (pH 5.0) to isolate the hydrochloride salt .
Q. How can structural characterization be validated for this compound?
Methodological Answer: Combine spectroscopic and computational techniques:
- NMR : Compare H and C NMR shifts with predicted values (e.g., δ 1.2–1.6 ppm for cyclohexyl protons, δ 165–170 ppm for carbamate carbonyl) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 335.2 (calculated for CHNO·HCl) .
- Collision cross-section (CCS) analysis : Validate against predicted CCS values (e.g., 177–187 Å for [M+H] adducts using ion mobility spectrometry) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in pharmacological activity data for analogs of this compound?
Methodological Answer: Address discrepancies via:
- Receptor binding assays : Compare IC values across isoforms (e.g., muscarinic vs. adrenergic receptors) using radiolabeled ligands (e.g., H-pirenzepine) .
- Metabolic stability studies : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways that may alter efficacy .
- Molecular dynamics simulations : Model interactions between the cyclohexylamino group and hydrophobic receptor pockets to explain potency variations .
Q. How can the impact of substituent modifications on bioactivity be systematically evaluated?
Methodological Answer: Use a structure-activity relationship (SAR) framework:
- Alkoxy chain variation : Replace the cyclohexyl group with azepane or piperidine moieties and assess changes in logP (measure via shake-flask method) .
- Electrostatic potential mapping : Calculate partial charges at the carbamate oxygen to predict hydrogen-bonding capacity with target enzymes .
- In vivo pharmacokinetics : Compare AUC and clearance rates in rodent models for derivatives with branched vs. linear alkyl chains .
Q. What advanced analytical techniques differentiate stereochemical impurities in this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to resolve enantiomers; validate with circular dichroism (CD) spectroscopy .
- Vibrational circular dichroism (VCD) : Compare experimental and DFT-simulated spectra to confirm absolute configuration .
- X-ray crystallography : Resolve crystal structures of co-crystallized analogs with tartaric acid to identify racemization pathways .
Data Analysis & Reporting
Q. How should researchers address variability in collision cross-section (CCS) measurements across laboratories?
Methodological Answer:
- Standardized calibration : Use tune mix ions (e.g., tetraalkylammonium salts) to normalize CCS values across instruments .
- Interlaboratory validation : Share raw ion mobility data via platforms like Metabolomics Workbench to align drift time calculations .
- Error analysis : Report relative standard deviation (RSD) for triplicate runs; acceptable thresholds are <5% for [M+H] adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
